molecular formula C10H19N3O5 B1665301 Aspartylysine CAS No. 5853-83-8

Aspartylysine

Cat. No.: B1665301
CAS No.: 5853-83-8
M. Wt: 261.28 g/mol
InChI Key: VNJVIQOAVBMTIB-BQBZGAKWSA-N
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Description

N6-beta-Aspartyllysine, also known as asp-lys or e-(b-aspartyl)lysine, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. N6-beta-Aspartyllysine is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Properties

CAS No.

5853-83-8

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

IUPAC Name

(2S)-6-amino-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-8(14)5-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1

InChI Key

VNJVIQOAVBMTIB-BQBZGAKWSA-N

Isomeric SMILES

C(CC[NH3+])C[C@@H](C(=O)[O-])NC(=O)C[C@@H](C(=O)[O-])[NH3+]

SMILES

C(CCN)CC(C(=O)O)NC(=O)CC(C(=O)O)N

Canonical SMILES

C(CC[NH3+])CC(C(=O)[O-])NC(=O)CC(C(=O)[O-])[NH3+]

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Asp-Lys
aspartyllysine
beta-aspartyl-epsilon-lysine
N-epsilon-(beta-aspartyl)lysine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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